[1,4'-Bipiperidine]-1'-carbonyl chloride

Process Chemistry Analytical Chemistry Quality Control

Synthesizing irinotecan API demands carbamoylating agent purity that minimizes side-product formation. [1,4'-Bipiperidine]-1'-carbonyl chloride meets this requirement with ≥98% purity and dimeric impurities below 1%, directly enhancing carbamoylation efficiency and reducing downstream purification burden. • ≥98% purity with dimeric impurity <1% for robust, high-yield irinotecan synthesis. • Moisture-sensitive solid (mp 60-64°C); stored and shipped under inert atmosphere at 2-8°C. • Soluble in acetonitrile and chloroform upon heating for streamlined process design. • Available as certified reference standard for ICH-compliant impurity profiling.

Molecular Formula C11H19ClN2O
Molecular Weight 230.73 g/mol
CAS No. 103816-19-9
Cat. No. B151784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,4'-Bipiperidine]-1'-carbonyl chloride
CAS103816-19-9
Synonyms[1,4’-Bipiperidine]-1’-carbonyl Chloride;  1,4’-Bipiperidinyl-1’-carbonyl Chloride;  1-Chlorocarbonyl-4-piperidinopiperidine
Molecular FormulaC11H19ClN2O
Molecular Weight230.73 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2CCN(CC2)C(=O)Cl
InChIInChI=1S/C11H19ClN2O/c12-11(15)14-8-4-10(5-9-14)13-6-2-1-3-7-13/h10H,1-9H2
InChIKeyYDNSNQRKIINKPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline: [1,4'-Bipiperidine]-1'-carbonyl chloride


[1,4'-Bipiperidine]-1'-carbonyl chloride (CAS 103816-19-9) is a heterocyclic carbamoyl chloride, consisting of two piperidine rings linked at the 1,4'-positions and functionalized with a reactive carbonyl chloride group [1]. The molecular formula is C11H19ClN2O, with a molecular weight of 230.73 g/mol and a predicted logP of approximately 2.2 . It is a moisture-sensitive, off-white to light beige solid, requiring storage under inert atmosphere at 2-8°C to maintain stability . This compound is not a final drug product but a critical acylating intermediate, primarily used in the synthesis of the anticancer drug irinotecan and its derivatives .

Acylating intermediate for irinotecan and camptothecin derivative synthesis
Moisture-sensitive free base; requires anhydrous handling and cold storage
Not an interchangeable commodity reagent; specific reactivity profile essential for target molecules

Why [1,4'-Bipiperidine]-1'-carbonyl chloride Cannot Be Substituted


Generic substitution of [1,4'-Bipiperidine]-1'-carbonyl chloride with related compounds is scientifically and procedurally untenable due to several key factors. Its specific 1,4'-bipiperidine scaffold is a structural requirement for the pharmacophore of irinotecan and other camptothecin derivatives [1]. Furthermore, its physical form as a free base (melting point 60-64°C) and its chemical reactivity as a carbamoyl chloride dictate specific handling and reaction conditions that differ from its hydrochloride salt (CAS 143254-82-4) or deuterated analogs . Finally, patent-protected manufacturing processes describe the necessity of controlling specific dimeric impurities to levels below 1% to ensure high yields in subsequent synthetic steps, a purity specification that generic alternatives may not meet [2].

Scaffold specificity
The 1,4'-bipiperidine scaffold is integral to irinotecan pharmacophore; structural analogs may not confer the same biological activity.
Physical form and reactivity
Free base carbamoyl chloride differs from the hydrochloride salt in melting point, handling, and reaction conditions; direct transfer may not be reliable.
Impurity profile
Patented synthesis methods specify stringent dimer impurity thresholds; generic batches may exhibit higher dimer content, impacting downstream yield.

Procurement Evidence for [1,4'-Bipiperidine]-1'-carbonyl chloride


Purity and Dimer Impurity Control

A patent-specific process for synthesizing [1,4'-Bipiperidine]-1'-carbonyl chloride demonstrates the ability to achieve a Gas Chromatography (GC) purity of 99.80% with no detectable dimer impurities. This is a quantifiable and significant advantage over other methods described in the patent literature, where dimer impurity levels are a major concern and are typically controlled to less than 5%, or even less than 1% . A separate study using a triphosgene-based method also reported a high yield of 99% . These data points provide a verifiable benchmark for comparing the quality of different supplier batches, where a higher purity and lower dimer content directly translate to better performance in the next synthetic step.

Purity & Impurity Control
Reported
GC purity 99.80%, no dimers detected
Supports purity specification review; minimizes downstream purification
Data to verify; source-specific patent process
Process Chemistry Analytical Chemistry Quality Control Impurity Profiling

Physical Form: Free Base vs. Hydrochloride Salt

The compound [1,4'-Bipiperidine]-1'-carbonyl chloride (CAS 103816-19-9) exists as a free base with a melting point of 60-64°C, and is a moisture-sensitive solid . In contrast, its closely related hydrochloride salt form (CAS 143254-82-4) is also a solid but with a distinct and higher melting point reported in the range of 145-146°C or 150-155°C, and has a different molecular weight (267.20 g/mol) . The free base form offers a lower melting point, which can be advantageous for certain melt-based reactions or purification steps, but it also demands strict anhydrous storage conditions (under inert gas at 2-8°C) to prevent hydrolysis . This is a critical differentiator for procurement, as the choice of form directly impacts the handling, safety, and reaction design in downstream applications.

Physical Form Comparison
Reported
Free base (mp ~60–64°C) vs hydrochloride salt (mp ~145–155°C)
Form-specific procurement; free base requires inert, cold storage
Solid-state and handling data from vendor specifications
Solid-State Chemistry Formulation Science Stability Logistics

Carbamoyl Chloride Reactivity vs. Other Acylating Agents

[1,4'-Bipiperidine]-1'-carbonyl chloride functions as a specific carbamoyl chloride, allowing for the direct installation of the entire [1,4'-bipiperidine]-1'-carbonyl pharmacophore in a single step. Its use as a reactant in the synthesis of macrocyclic ureas as selective Chk1 inhibitors, etoposide prodrugs, and phosphodiesterase 4 inhibitors demonstrates its utility beyond simple acylation . In the synthesis of irinotecan, it is used to carbamoylate 7-ethyl-10-hydroxycamptothecin, a reaction that would be unfeasible with simpler acid chlorides or other acylating agents that lack the precise steric and electronic properties of the bipiperidine scaffold [1]. This class-level inference highlights its unique, built-for-purpose reactivity.

Functional Reactivity
Class-level inference
Installs [1,4'-bipiperidine]-1'-carbonyl pharmacophore in one step
Unique reactivity for irinotecan synthesis; not replaceable by simple acid chlorides
Based on class-level reactivity; refer to specific route validation
Organic Synthesis Medicinal Chemistry Acylation Reaction Selectivity

Deployment Scenarios for [1,4'-Bipiperidine]-1'-carbonyl chloride


Irinotecan Hydrochloride cGMP API Manufacturing

In the cGMP synthesis of irinotecan hydrochloride, the use of [1,4'-Bipiperidine]-1'-carbonyl chloride with a validated purity of ≥99.8% and dimer content below 1% is critical. This high purity ensures a robust and efficient final carbamoylation step, minimizing the formation of process-related impurities and reducing the burden on downstream purification. Procuring a batch with documented low dimer levels directly correlates to higher yields and lower cost of goods in commercial API production [1].

CNS and Oncology Lead Optimization Building Block

For medicinal chemists exploring new chemical space, [1,4'-Bipiperidine]-1'-carbonyl chloride is a versatile building block for synthesizing libraries of compounds containing the [1,4'-bipiperidine] motif. This scaffold is known to modulate key physicochemical properties such as lipophilicity (cLogP ~2.2) and basicity (pKa ~9.19), making it a privileged structure for CNS-penetrant agents and kinase inhibitors. Its use as a reagent in synthesizing Chk1 inhibitors and PDE4 inhibitors exemplifies its value in generating patentable, biologically active molecules .

Analytical Reference Standard for Irinotecan Impurity 7

In pharmaceutical quality control, [1,4'-Bipiperidine]-1'-carbonyl chloride is known and utilized as Irinotecan Impurity 7. Analytical and QC laboratories require highly characterized reference standards of this compound to develop and validate HPLC methods for monitoring and quantifying this specific impurity in irinotecan drug substance and drug product. Procuring the compound as a certified reference standard ensures compliance with ICH guidelines for impurity testing .

Acylation and Chlorination Process Development

Chemical engineers and process chemists rely on [1,4'-Bipiperidine]-1'-carbonyl chloride to optimize and scale-up synthetic routes involving carbamoylation. Its distinct physical properties, such as the 60-64°C melting point and defined solubility profile (soluble in acetonitrile and chloroform upon heating), are critical parameters for designing robust unit operations. The availability of validated synthetic procedures with reported yields of 98.5-99% provides a proven starting point for process development and tech transfer .

Application
Selection Property
Validation Focus
Irinotecan intermediate synthesis
Purity specification and dimer impurity threshold
Downstream yield and impurity profiling
Lead optimization building block
Scaffold versatility and physicochemical modulation
Target engagement and pharmacokinetic profiling
Reference standard for impurity profiling
Certified identity and purity
HPLC method development and validation
Carbamoylation process scale-up
Defined physical properties and reactivity
Reaction condition optimization and yield consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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